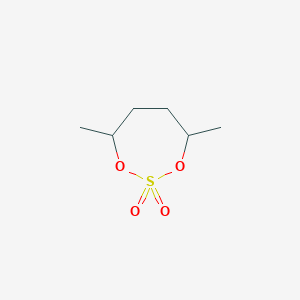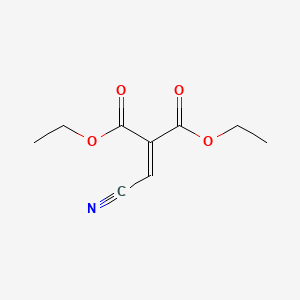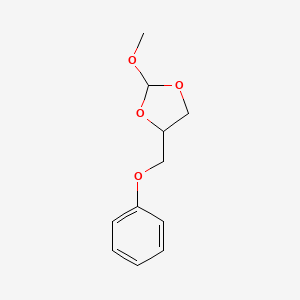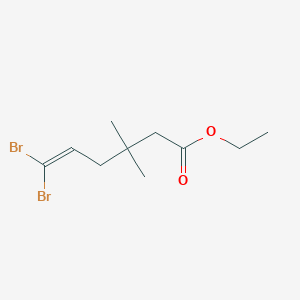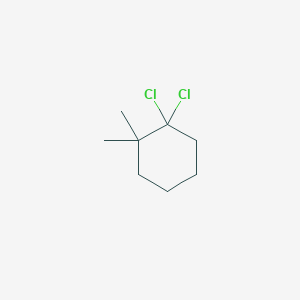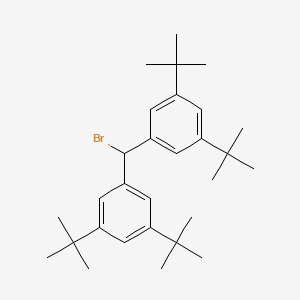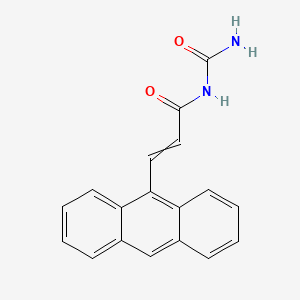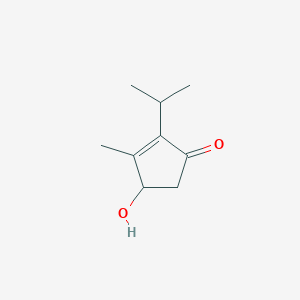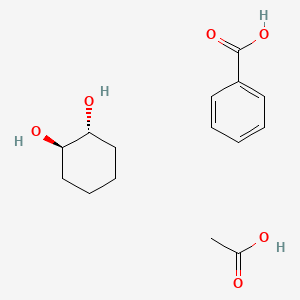
4,4'-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is an organic compound that features a cyclohexane ring substituted with chlorine and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) typically involves the reaction of 5-chlorocyclohexane-1,2-dicarboxylic acid with a sulfanediyl (sulfur) bridging agent. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid): Similar structure but with a sulfonyl group instead of a sulfanediyl group.
5-Chlorocyclohexane-1,2-dicarboxylic acid: Lacks the sulfanediyl bridging agent.
Uniqueness
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
Properties
CAS No. |
62833-57-2 |
|---|---|
Molecular Formula |
C16H20Cl2O8S |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
4-chloro-5-(4,5-dicarboxy-2-chlorocyclohexyl)sulfanylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H20Cl2O8S/c17-9-1-5(13(19)20)7(15(23)24)3-11(9)27-12-4-8(16(25)26)6(14(21)22)2-10(12)18/h5-12H,1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
RZMZMYJLHIZFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(C1SC2CC(C(CC2Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
